Cassythicine
Overview
Description
Cassythicine is a natural alkaloid compound found in plants of the Lauraceae family. It has garnered attention due to its potential medicinal properties, particularly its antiviral activity. The compound’s molecular formula is C19H19NO4, and it has a molecular weight of 325.36 g/mol .
Mechanism of Action
Cassythicine, also known as (+)-Cassythicine, is a natural product . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
More research is needed to identify the specific molecular targets of this compound .
Mode of Action
It’s known that the mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance .
Biochemical Pathways
It’s known that this compound is a metabolite, which means it’s an intermediate or product resulting from metabolism
Pharmacokinetics
More research is needed to outline these properties and their impact on the bioavailability of this compound .
Result of Action
It has been suggested that this compound could potentially be used as a biomarker for the consumption of certain foods, such as herbs and spices, sweet bay, and tea .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
Cassythicine interacts with various biomolecules in biochemical reactions . It has been found to exhibit high affinity interactions with the main protease (Mpro) of SARS-CoV-2 . The nature of these interactions involves the formation of hydrogen bonds at specific residues and π-π stacking .
Cellular Effects
This compound has shown potential antiviral properties, particularly against SARS-CoV-2 . It influences cell function by interacting with the virus’s main protease, potentially inhibiting its activity . This interaction could impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It forms hydrogen bonds with the residues of the SARS-CoV-2 main protease, potentially inhibiting the enzyme’s activity . This interaction could lead to changes in gene expression and cellular processes.
Metabolic Pathways
As an alkaloid, it is likely to interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Cassythicine can be synthesized through various organic synthesis methods. One common approach involves the use of starting materials such as benzylisoquinoline derivatives. The synthesis typically involves multiple steps, including cyclization and methylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Lauraceae plants. extraction from these plants involves solvent extraction followed by purification processes such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cassythicine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Cassythicine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in organic synthesis studies.
Biology: this compound’s biological activity, particularly its antiviral properties, makes it a subject of interest in virology research.
Comparison with Similar Compounds
Cassythicine is unique among similar compounds due to its specific structure and biological activity. Similar compounds include:
- Cassameridine
- Laetanine
- Litseferine
These compounds share structural similarities with this compound but differ in their specific biological activities and chemical properties. This compound’s high docking score in virtual screening studies highlights its potential as a potent antiviral agent .
Properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZJVCAMFAIGV-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331767 | |
Record name | Cassythicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5890-28-8 | |
Record name | Cassythicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5890-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cassythicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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